Cas no 2454491-07-5 (Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy-)

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- is a heterocyclic compound featuring a fused pyrido-pyrimidine core with chloro and methoxy substituents at the 7- and 8-positions, respectively. This structure confers unique reactivity and potential utility in medicinal chemistry and pharmaceutical research. The chloro group enhances electrophilic properties, while the methoxy substituent can influence electronic distribution and solubility. Its rigid bicyclic framework makes it a promising scaffold for designing enzyme inhibitors or bioactive molecules. The compound’s well-defined synthetic route and stability under standard conditions further support its use in exploratory studies. Its structural features suggest applicability in developing targeted therapeutics or as an intermediate in organic synthesis.
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- structure
2454491-07-5 structure
Product Name:Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy-
CAS No:2454491-07-5
MF:C8H6ClN3O3
MW:227.604540348053
CID:6441505
PubChem ID:154644485
Update Time:2025-08-05

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy-
    • 7-Chloro-8-methoxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
    • 7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione
    • PS-18734
    • F89373
    • 2454491-07-5
    • DB-156650
    • SCHEMBL22208206
    • Inchi: 1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14)
    • InChI Key: WYDXMIQXQNHQIL-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(=O)C2C=NC(Cl)=C(OC)C=2N1

Computed Properties

  • Exact Mass: 227.0097688g/mol
  • Monoisotopic Mass: 227.0097688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • Density: 1.512±0.06 g/cm3(Predicted)
  • pka: 8.86±0.20(Predicted)

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- Pricemore >>

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Additional information on Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy-

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- (CAS No. 2454491-07-5): A Comprehensive Overview

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number CAS No. 2454491-07-5, belongs to the pyrido[4,3-d]pyrimidine class, which is known for its potential in the development of various therapeutic agents. The presence of both chloro and methoxy substituents in its molecular structure enhances its biological activity, making it a promising candidate for further investigation.

The significance of this compound lies in its potential applications in medicinal chemistry. Pyrido[4,3-d]pyrimidine derivatives have been extensively studied for their role in inhibiting enzymes and receptors involved in cancer and inflammatory diseases. The specific substitution pattern in Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- contributes to its selective binding affinity and efficacy. Recent studies have highlighted its potential as an anti-inflammatory agent by modulating the activity of nuclear factor kappa B (NF-κB) pathway.

In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- are crucial steps towards developing novel therapeutic interventions. The chloro and methoxy groups not only influence the compound's solubility and metabolic stability but also play a pivotal role in its interactions with biological targets. Advanced synthetic methodologies have been employed to achieve high yields and purity of this compound, ensuring its suitability for preclinical and clinical studies.

One of the most compelling aspects of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- is its ability to inhibit specific kinases that are overexpressed in various types of cancer. For instance, research has demonstrated its potential in targeting Janus kinases (JAKs), which are involved in signal transduction pathways that drive tumor growth and progression. By inhibiting these kinases, the compound may offer a novel therapeutic approach for treating cancers that are resistant to conventional treatments.

The pharmacokinetic properties of this compound are also under intense scrutiny. Studies have shown that the chloro and methoxy substituents enhance its bioavailability by improving solubility in both aqueous and lipid environments. This dual solubility profile is advantageous for formulating oral and injectable medications. Additionally, the metabolic stability of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- has been optimized through structural modifications to prolong its half-life in vivo.

Evidence from preclinical studies suggests that this compound exhibits low toxicity profiles when administered at therapeutic doses. Animal models have shown minimal side effects such as nausea or liver toxicity compared to existing chemotherapeutic agents. This makes it a promising candidate for further clinical development without compromising patient safety.

The regulatory landscape for approving new drugs based on heterocyclic compounds like Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-8-methoxy- is stringent but well-defined. Regulatory bodies such as the FDA and EMA require extensive data on efficacy and safety before granting approval for human use. Researchers are currently working on gathering comprehensive data from phase I/II clinical trials to meet these regulatory requirements.

The future prospects of this compound are bright given the growing demand for targeted therapies in oncology and inflammatory diseases. Ongoing research aims to explore its potential in combination therapies with other drugs to enhance treatment outcomes. Additionally, computational modeling and high-throughput screening techniques are being employed to identify new derivatives with improved pharmacological properties.

In conclusion, Pyrido[4,3-d]pyrimidine-2,4(1H, 3H)-dione, 7-chloro-8-methoxy-(CAS No. CAS No. 2454491- 07- 5) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features and favorable pharmacokinetic properties position it as a valuable asset in the ongoing battle against cancer and inflammation.

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